

An In-depth Technical Guide to 1-(4-Isopropoxyphenyl)methanamine

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Compound of Interest

Compound Name: 1-(4-Isopropoxyphenyl)methanamine

Cat. No.: B1302794

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(4-isopropoxyphenyl)methanamine**, a chemical compound of interest in synthetic and medicinal chemistry. This document covers its nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential, though currently undocumented, biological relevance based on its structural class.

Nomenclature and Synonyms

1-(4-Isopropoxyphenyl)methanamine is a primary amine featuring a benzyl group substituted with an isopropoxy group at the para position. Due to the various systematic and common naming conventions, this compound is known by several synonyms.

Synonyms:

- (4-isopropoxyphenyl)methanamine[1]
- 4-Isopropoxybenzylamine
- Benzenemethanamine, 4-(1-methylethoxy)-[1]
- (4-Isopropoxyphenyl)methylamine[1]

- 4-[(Prop-2-yl)oxy]benzylamine[1]

Physicochemical Properties

A summary of the key physicochemical properties of **1-(4-isopropoxyphenyl)methanamine** is presented in Table 1. This data is crucial for its handling, formulation, and application in experimental settings.

Table 1: Physicochemical Data for **1-(4-Isopropoxyphenyl)methanamine**

Property	Value	Reference
CAS Number	21244-34-8	[1][2]
Molecular Formula	C ₁₀ H ₁₅ NO	[1][2]
Molecular Weight	165.23 g/mol	[2]
Topological Polar Surface Area (TPSA)	35.25 Å ²	[2]
LogP (octanol-water partition coefficient)	1.9325	[2]
Hydrogen Bond Donors	1	[2]
Hydrogen Bond Acceptors	2	[2]
Rotatable Bonds	3	[2]

Synthesis via Reductive Amination

The most common and efficient method for the synthesis of **1-(4-isopropoxyphenyl)methanamine** is the reductive amination of its corresponding aldehyde, 4-isopropoxybenzaldehyde. This method involves the formation of an imine intermediate with an ammonia source, which is then reduced to the primary amine.

This protocol describes a laboratory-scale synthesis of **1-(4-isopropoxyphenyl)methanamine** from 4-isopropoxybenzaldehyde and ammonia, followed by chemical reduction.

Materials:

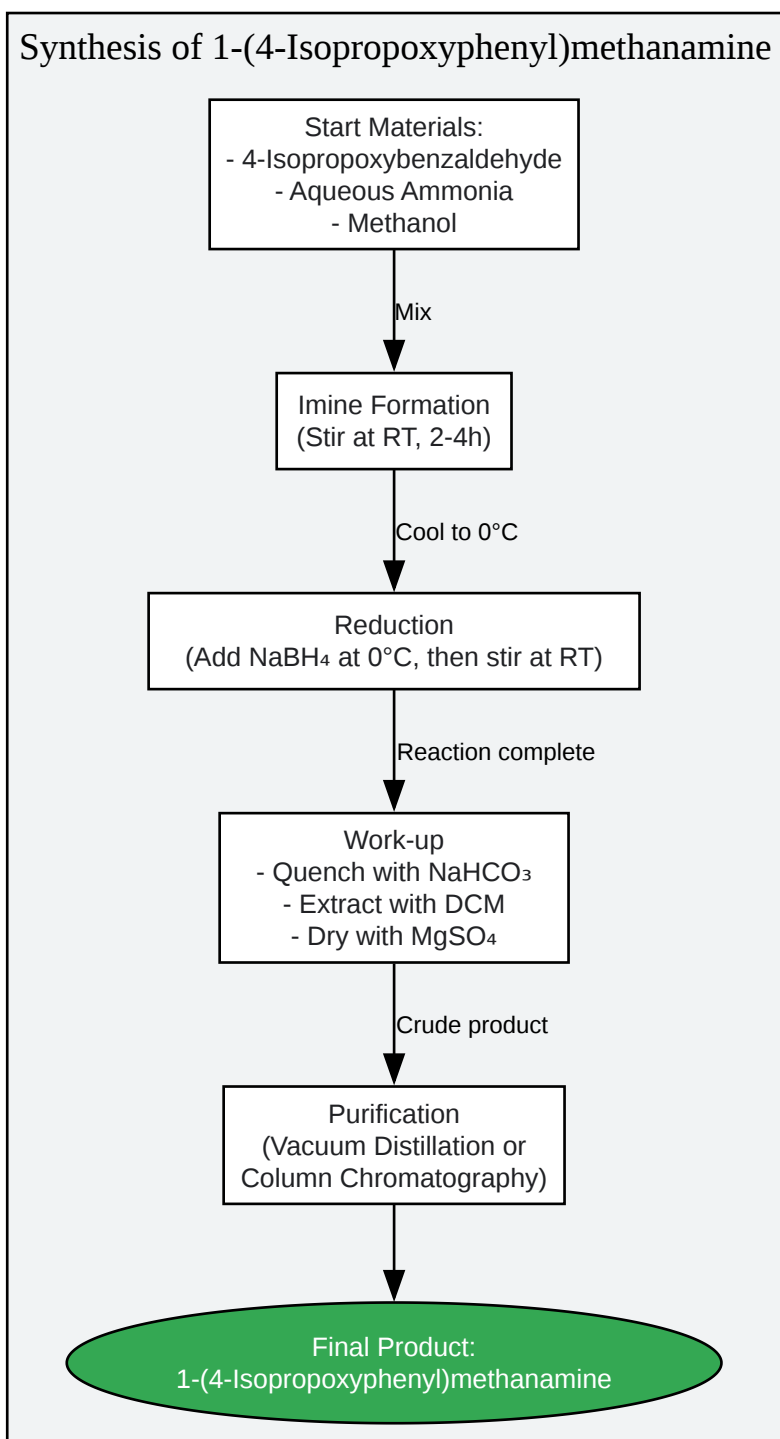
- 4-Isopropoxybenzaldehyde
- Aqueous ammonia (28-30%)
- Methanol
- Sodium borohydride (NaBH_4)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware and magnetic stirrer
- Rotary evaporator

Procedure:

- Imine Formation:
 - In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-isopropoxybenzaldehyde (1.0 equivalent) in methanol (approximately 5-10 mL per gram of aldehyde).
 - To this solution, add a significant excess of aqueous ammonia (15-20 equivalents) to drive the equilibrium towards imine formation and minimize the formation of secondary amines.
 - Stir the mixture vigorously at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the aldehyde.
- Reduction of the Imine:

- Cool the reaction mixture to 0 °C using an ice bath.
- Slowly add sodium borohydride (NaBH_4) (1.5-2.0 equivalents) to the stirred solution in small portions. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
- After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 12-16 hours.
- Work-up and Isolation:
 - Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
 - To the resulting residue, add dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate to quench any remaining reducing agent and neutralize the solution.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
 - Combine the organic layers and wash with brine.
 - Dry the organic phase over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure to yield the crude **1-(4-isopropoxyphenyl)methanamine**.
- Purification:
 - The crude product can be purified by vacuum distillation or by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure primary amine.

The following diagram illustrates the general workflow for the synthesis of **1-(4-isopropoxyphenyl)methanamine** via reductive amination.



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Caption: General workflow for the synthesis of **1-(4-Isopropoxyphenyl)methanamine**.

Biological Activity and Therapeutic Potential

As of the current literature, there is no specific, documented biological activity or defined mechanism of action for **1-(4-isopropoxyphenyl)methanamine**. It is primarily available as a chemical intermediate for use in organic synthesis.[2][3]

However, the broader class of substituted benzylamines is of significant interest in drug discovery and medicinal chemistry.[4] Derivatives of benzylamine have been investigated for a range of biological activities, including:

- **Antifungal Activity:** Certain benzylamine-type compounds have shown significant antimycotic activity.
- **Enzyme Inhibition:** Substituted benzylamines have been explored as inhibitors for various enzymes.
- **Receptor Antagonism:** The benzylamine scaffold is present in molecules designed to act as antagonists for receptors such as the melanocortin-4 receptor (MC4R).

The presence of the isopropoxy group on the phenyl ring of **1-(4-isopropoxyphenyl)methanamine** modifies its lipophilicity and steric profile compared to unsubstituted benzylamine. These properties can influence how the molecule interacts with biological targets, its membrane permeability, and its metabolic stability.

Further research, including biological screening and structure-activity relationship (SAR) studies, would be necessary to elucidate any specific pharmacological effects of **1-(4-isopropoxyphenyl)methanamine**. At present, it serves as a valuable building block for the synthesis of more complex molecules that may possess therapeutic properties.

Conclusion

1-(4-Isopropoxyphenyl)methanamine is a readily accessible primary amine with well-defined physicochemical properties. Its synthesis is straightforward, primarily achieved through the reductive amination of 4-isopropoxybenzaldehyde. While its specific biological activities have not been reported, its structural similarity to other pharmacologically active benzylamines suggests its potential as a scaffold in drug discovery. This technical guide provides foundational information for researchers and scientists interested in utilizing this compound in their synthetic and drug development endeavors. Further investigation is required to determine its potential therapeutic applications.

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